

In-Depth Technical Guide to 18:1 MPB PE: Solubility, Stability, and Applications

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Compound of Interest

Compound Name: 18:1 MPB PE

Cat. No.: B15578194

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This technical guide provides a comprehensive overview of the solubility, stability, and common experimental protocols for 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (**18:1 MPB PE**). This functionalized phospholipid is a critical reagent for researchers and drug development professionals in the creation of targeted drug delivery systems, biosensors, and other advanced biotechnological applications.

Chemical and Physical Properties

18:1 MPB PE is a maleimide-functionalized lipid that allows for the covalent conjugation of thiol-containing molecules, such as peptides and proteins, to lipid bilayers.

Molecular Formula: $C_{55}H_{88}N_2O_{11}PNa$ Molecular Weight: 1007.26 g/mol

Solubility Data

The solubility of **18:1 MPB PE** is a critical parameter for its effective use in the preparation of liposomes and other lipid-based nanoparticles. The sodium salt form enhances its solubility and electrostatic stability, facilitating its incorporation into lipid bilayers.^[1] While comprehensive quantitative data across a wide range of solvents and temperatures is not readily available in published literature, the following table summarizes the known solubility information.

Solvent System	Concentration	Appearance	Source
Ethanol	5 mg/mL	Soluble	[2]
Dimethyl Sulfoxide (DMSO)	5 mg/mL	Soluble	[2]
Chloroform:Methanol:Water (65:25:4, v/v/v)	5 mg/mL	Soluble	[2]
Chloroform	Not specified	Soluble	[1]

Note: **18:1 MPB PE** is often supplied as a powder or as a solution in chloroform.

Stability Data

The stability of **18:1 MPB PE** is primarily influenced by the chemical reactivity of the maleimide group and the potential for hydrolysis of the ester bonds in the phospholipid backbone.

Shelf Life and Storage

When stored as a solid or in an organic solvent such as chloroform at -20°C, **18:1 MPB PE** has a shelf life of approximately one year.[\[2\]](#) It is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the oleoyl chains.

Stability of the Maleimide Group

The maleimide group is susceptible to hydrolysis, which opens the maleimide ring to form a maleamic acid derivative. This hydrolysis reaction is highly dependent on pH and temperature, and it prevents the conjugation with thiol-containing molecules.

pH	Temperature	Observation	Source
5.5	20°C and 37°C	Very slow hydrolysis, high stability.	[3]
7.0	25°C	~60% hydrolysis after 8 hours for a similar N-substituted maleimide.	[1]
7.4	20°C	Hydrolysis is observable and increases with time.	[3]
7.4	37°C	Rate of hydrolysis is approximately five times higher than at 20°C.	[3]
9.0	Not specified	Fast ring opening.	[3]
11.0	Not specified	Extremely fast hydrolysis.	[3]

Key Considerations for Stability:

- **pH:** The maleimide group is most stable at acidic to slightly acidic pH (around 5.5-6.5). As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis significantly increases.
- **Temperature:** Higher temperatures accelerate the rate of hydrolysis.
- **Aqueous Solutions:** The stability of the maleimide group is lowest in aqueous solutions, especially at neutral to high pH.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of maleimide-functionalized liposomes and their subsequent conjugation with thiolated molecules.

Preparation of Maleimide-Functionalized Liposomes

A common method for preparing liposomes incorporating **18:1 MPB PE** is the thin-film hydration technique followed by extrusion.

Materials:

- Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
- **18:1 MPB PE**
- Cholesterol (optional, for modulating membrane fluidity)
- Chloroform
- Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.4)
- Rotary evaporator
- Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Protocol:

- Lipid Film Formation:
 - Dissolve the desired lipids (e.g., DOPC, cholesterol, and **18:1 MPB PE** in a molar ratio of 55:40:5) in chloroform in a round-bottom flask.
 - Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.
 - Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
 - Hydrate the lipid film by adding the desired hydration buffer (pre-warmed to a temperature above the phase transition temperature of the lipids).

- Gently agitate the flask to disperse the lipids, forming multilamellar vesicles (MLVs).
- Extrusion:
 - Load the MLV suspension into an extruder.
 - Extrude the suspension multiple times (e.g., 11-21 times) through a polycarbonate membrane of the desired pore size (e.g., 100 nm) to form unilamellar vesicles (LUVs) with a defined size distribution.

Conjugation of Thiolated Molecules to Liposomes

The maleimide group on the surface of the liposomes reacts with the thiol group of molecules like cysteine-containing peptides to form a stable thioether bond.

Materials:

- Maleimide-functionalized liposomes
- Thiol-containing molecule (e.g., peptide, protein)
- Reaction buffer (e.g., PBS, pH 6.5-7.4)
- Size-exclusion chromatography (SEC) column for purification

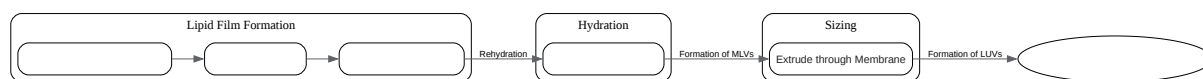
Protocol:

- Reaction Setup:
 - Add the thiolated molecule to the liposome suspension in the reaction buffer. A molar excess of the maleimide groups on the liposomes to the thiol groups is often used to ensure efficient conjugation.
- Incubation:
 - Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The optimal incubation time and temperature should be determined empirically.

- Quenching (Optional):
 - To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added to the reaction mixture.
- Purification:
 - Separate the conjugated liposomes from unreacted molecules and byproducts using size-exclusion chromatography (SEC). The liposomes will elute in the void volume, while smaller molecules will be retained by the column.

Mandatory Visualizations

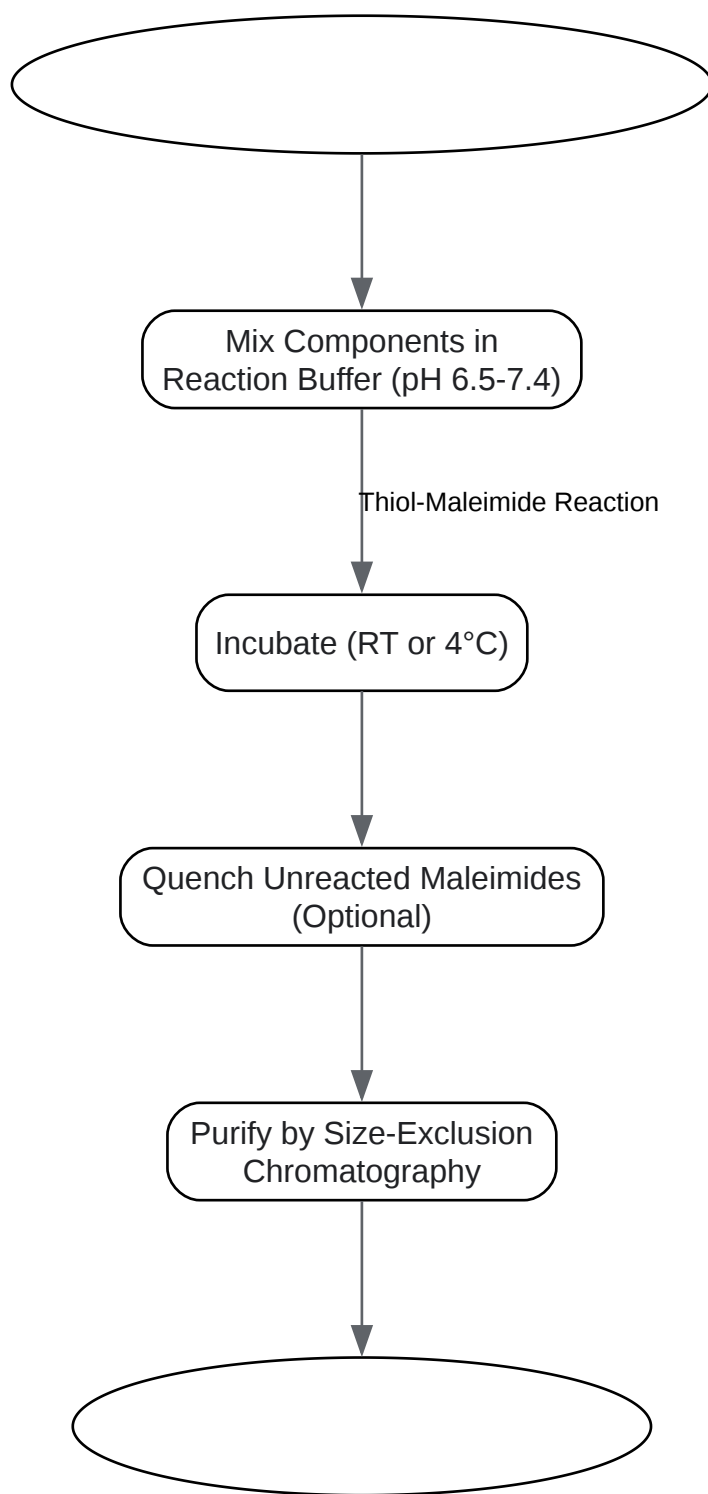
Experimental Workflow for Liposome Preparation



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Caption: Workflow for preparing maleimide-functionalized liposomes.

Thiol-Maleimide Conjugation Workflow



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Caption: Workflow for conjugating thiolated molecules to liposomes.

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References

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